![molecular formula C23H27IO2 B12905649 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-18-7](/img/structure/B12905649.png)
2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound characterized by the presence of a 4-iodophenyl group linked to a methylene bridge, which is further connected to two 2-(tert-butyl)furan moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-iodobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 5,5’-((4-phenyl)methylene)bis(2-(tert-butyl)furan).
Substitution: Formation of 5,5’-((4-substituted phenyl)methylene)bis(2-(tert-butyl)furan).
科学的研究の応用
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodophenyl group can enhance its binding affinity and specificity towards certain targets, while the furan moieties contribute to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
- 5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan)
- 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan)
- 5,5’-((4-Methylphenyl)methylene)bis(2-(tert-butyl)furan)
Uniqueness
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The iodine atom can be readily substituted with various nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the tert-butyl groups provide steric protection, enhancing the compound’s stability and making it suitable for various applications.
特性
CAS番号 |
917571-18-7 |
|---|---|
分子式 |
C23H27IO2 |
分子量 |
462.4 g/mol |
IUPAC名 |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-iodophenyl)methyl]furan |
InChI |
InChI=1S/C23H27IO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3 |
InChIキー |
NUJPRQXBNNWQNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)I)C3=CC=C(O3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


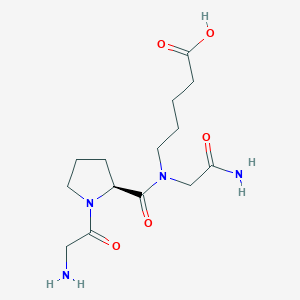


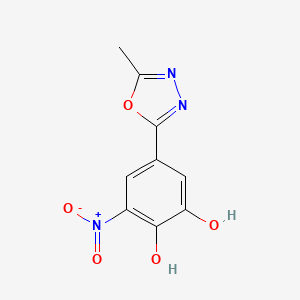

![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
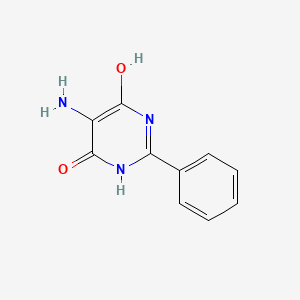
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)
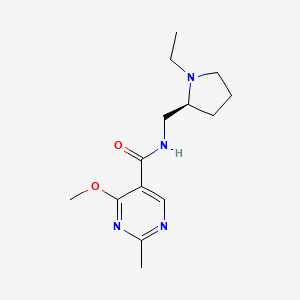
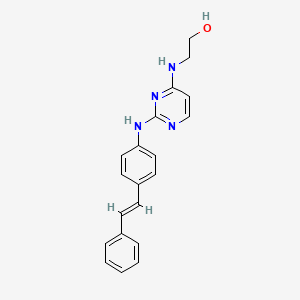
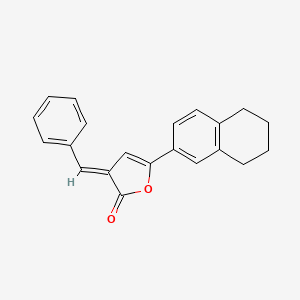

![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
